![molecular formula C11H7ClN2O2 B1303291 2-(4-Chlorophenyl)-5-nitropyridine CAS No. 874492-01-0](/img/structure/B1303291.png)
2-(4-Chlorophenyl)-5-nitropyridine
Overview
Description
2-(4-Chlorophenyl)-5-nitropyridine (2CP5NP) is a chemical compound that has been used in a wide range of scientific research applications. It is a white crystalline solid with a melting point of 147-148 °C and a boiling point of 202 °C. It has a molecular weight of 223.56 g/mol and a molecular formula of C7H5ClN2O2. 2CP5NP is a versatile compound that has been used in a variety of research applications, such as synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
Optical Properties and Thin Film Technology
The compound has been used in the study of optical properties and thin film technology . Thin films of 2,9-Bis [2-(4-chlorophenyl)ethyl] anthrax [2,1,9-def:6,5,10-d′e′f′] diisoquinoline-1,3,8,10 (2H,9H) tetrone (Ch-diisoQ) were prepared by thermal evaporation technique . The optical band gap of the samples decreased with the increase of annealing temperatures due to the increasing of the π-dislocation .
Polymer Science
The compound has been used in the field of polymer science . Dichloride and dihydroxyl-terminated polysulfone macromonomers were systematically synthesized via nucleophilic condensation reactions from bis(4-chlorophenyl sulfone) with bisphenol A . The glass transition temperatures and thermal stabilities of the synthesized telechelics were evaluated as a function of molecular weights and the nature of the end groups .
Catalyst in Chemical Reactions
The compound has been used as a catalyst for a variety of reactions, such as Diels-Alder reactions. It has also been used as a polymerization agent.
Synthesis of Organic Compounds
Anticancer Drug Synthesis
The compound has been used in the synthesis of anticancer drugs . The molecular structure of the synthesized anticancer drug 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid (1b) and its anionic form (2b) was characterized by means of the B3LYP, M06-2X and MP2 quantum chemical methods .
Molecular Electronics
The compound has been used in the field of molecular electronics . Organic semiconductors have intense studies for their interesting optical properties . Such materials have various applications such as gas sensors, film transistor and photovoltaic cells .
properties
IUPAC Name |
2-(4-chlorophenyl)-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWYVSXOMGLUBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377179 | |
Record name | 2-(4-chlorophenyl)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-5-nitropyridine | |
CAS RN |
874492-01-0 | |
Record name | 2-(4-chlorophenyl)-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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